An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde
An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-cyanobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, and a plausible synthetic route, presented in a format tailored for scientific and research applications.
Core Properties and Identification
2-Chloro-3-cyanobenzaldehyde is an aromatic compound characterized by the presence of chloro, cyano, and aldehyde functional groups on a benzene ring.
CAS Number: 165187-24-6[1][2][3][4][5]
Physicochemical Data
The key physical and chemical properties of 2-Chloro-3-cyanobenzaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄ClNO[1][3] |
| Molecular Weight | 165.58 g/mol [1][6] |
| Appearance | Off-white solid (typical) |
| Melting Point | 75 - 78 °C |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 105.5 ± 21.8 °C[1] |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of 2-Chloro-3-cyanobenzaldehyde are not extensively available in peer-reviewed literature, a patented method outlines its preparation from 2-chloro-3-cyano-toluene.[2] This process involves the conversion of the toluene derivative to a benzal bromide intermediate, which is then converted to the final aldehyde.
A generalized experimental workflow for such a synthesis is depicted below.
Safety and Handling
2-Chloro-3-cyanobenzaldehyde is classified as a hazardous substance. The following tables summarize the key hazard and precautionary statements.
Hazard Information
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Acute toxicity, Dermal | Category 4 |
| Acute toxicity, Inhalation | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H312 | Harmful in contact with skin. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Drug Development and Research
2-Chloro-3-cyanobenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is primarily as an intermediate in the development of:
-
Antifungal agents
-
Antibacterial drugs
-
Anti-inflammatory medications
-
Herbicides
-
Pesticides
The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, making it a versatile precursor for more complex molecular architectures.
Signaling Pathways and Biological Activity
Based on available public domain information, there are no specific biological signaling pathways that have been identified to directly involve 2-Chloro-3-cyanobenzaldehyde. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active molecules. The final compounds synthesized from this intermediate may interact with various biological pathways, but the direct biological activity of 2-Chloro-3-cyanobenzaldehyde itself is not well-documented.
The logical relationship of its application is illustrated in the following diagram.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-3-CYANOBENZALDEHYDE | 165187-24-6 [chemicalbook.com]
- 6. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]
